molecular formula C14H16BrN5S B13376313 N-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

N-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

Cat. No.: B13376313
M. Wt: 366.28 g/mol
InChI Key: NNUYULVGZVKTMM-UHFFFAOYSA-N
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Description

The compound N-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a triazolothiadiazole derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) with a 3-bromophenyl substituent at the 6-position and a branched alkylamine group (N-ethyl-N-ethylaminomethyl) at the 3-position. Triazolothiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to their structural mimicry of thiosemicarbazides and biguanides .

Properties

Molecular Formula

C14H16BrN5S

Molecular Weight

366.28 g/mol

IUPAC Name

N-[[6-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine

InChI

InChI=1S/C14H16BrN5S/c1-3-19(4-2)9-12-16-17-14-20(12)18-13(21-14)10-6-5-7-11(15)8-10/h5-8H,3-4,9H2,1-2H3

InChI Key

NNUYULVGZVKTMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Core Heterocyclic Scaffold

The foundation of this compound is a fused heterocyclic system comprising a triazolothiadiazole core with a 3-bromophenyl substituent at the 6-position. The core heterocycle synthesis generally proceeds via:

  • Formation of 1,2,4-Triazole Derivatives : Starting from hydrazine derivatives and suitable precursors such as hydrazides or thiosemicarbazides, cyclization reactions are employed to generate the 1,2,4-triazole ring. For example, condensation of hydrazine derivatives with carboxylic acids or their derivatives under reflux conditions yields the triazole nucleus.

  • Construction of the Thiadiazole Ring : The thiadiazole ring is synthesized via cyclization of thiosemicarbazides or thiosemicarbazone intermediates with electrophilic agents like carbon disulfide (CS₂) in the presence of bases (e.g., potassium hydroxide). This step often involves refluxing in ethanol or other suitable solvents, with subsequent purification.

Research Example : A typical route involves reacting hydrazine hydrate with aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) to form chlorinated intermediates, which then cyclize with sulfur donors to afford the thiadiazole core.

Functionalization at the Methyl and Amine Sites

The key functional groups, such as the methyl linker and N-ethylethanamine moiety, are introduced through:

  • Methylation Reactions : Alkylation of amino groups using methyl iodide or dimethyl sulfate in the presence of bases like sodium hydride or potassium carbonate to afford methylated derivatives.

  • Amine Substitutions : The N-ethylethanamine side chain is introduced via nucleophilic substitution reactions, where appropriate halogenated intermediates react with ethanolamine derivatives under reflux.

Research Example : Alkylation of heterocyclic amines with methyl iodide in acetonitrile yields methylated products with yields around 80%.

Final Assembly via Multi-Component or One-Pot Reactions

Recent advances favor multi-component reactions (MCRs) or one-pot syntheses to streamline the process:

  • Mannich-type Reactions : Involving formaldehyde, amines, and heterocyclic intermediates, enabling simultaneous formation of multiple bonds and functional groups in a single step.

  • Use of Phosphorous Oxychloride (POCl₃) : As a dehydrating agent to facilitate cyclization and substitution reactions, especially in the synthesis of heterocyclic rings with various substituents.

Research Data : A one-pot synthesis involving 4-amino-5-mercapto-4H-1,2,4-triazole, aromatic acids, and POCl₃ has been reported to produce the core heterocycle efficiently with yields of 72-85%.

Purification and Characterization

Post-synthesis, purification involves:

Summary of Key Reaction Conditions and Yields

Step Reagents & Conditions Typical Yield References
Formation of heterocyclic core Hydrazine + carboxylic acids + POCl₃ 70-85% ,
Bromophenyl substitution Suzuki coupling >70%
Alkylation of amino groups Methyl iodide + base ~80%
Final assembly Mannich reaction / Multi-component Variable

Chemical Reactions Analysis

Bromophenyl Substituent Incorporation

The bromophenyl group is likely introduced via:

  • Electrophilic substitution : Bromination of the phenyl ring at the para position, followed by coupling with the triazolo-thiadiazole core.

  • Cross-coupling reactions : Suzuki or Buchwald-Hartwig amination could be used if the bromophenyl group is added post-core formation.

Ethylamine Functionalization

The ethylamine moiety is appended via:

  • Alkylation : Direct alkylation of the thiadiazole nitrogen with ethylamine derivatives.

  • Reductive amination : Formation of an imine intermediate followed by reduction to the amine .

Triazole-Thiadiazole Cyclization

A plausible mechanism involves the formation of a thiohydrazonate intermediate (e.g., from thiosemicarbazide and a carbonyl compound), followed by oxidative cyclization to generate the thiadiazole ring. Subsequent acid-catalyzed cyclization with an ortho ester introduces the triazole ring .

Example Reaction :

Thiosemicarbazide+Carbonyl compoundAcidThiohydrazonateOxidative cyclizationThiadiazole\text{Thiosemicarbazide} + \text{Carbonyl compound} \xrightarrow{\text{Acid}} \text{Thiohydrazonate} \xrightarrow{\text{Oxidative cyclization}} \text{Thiadiazole}Thiadiazole+Ortho esterH+Triazolo-thiadiazole\text{Thiadiazole} + \text{Ortho ester} \xrightarrow{\text{H+}} \text{Triazolo-thiadiazole}

Bromophenyl Substitution

Bromination typically occurs via electrophilic aromatic substitution. For example, the phenyl ring may undergo bromination at the para position using a catalyst like FeBr₃ .

Ethylamine Functionalization

The ethylamine group is introduced via reductive amination. For instance, a ketone intermediate undergoes condensation with ethylamine followed by reduction to form the secondary amine .

Example Reaction :

Thiadiazole-ketone+EthylamineNH₃ImineH₂/NiEthylamino derivative\text{Thiadiazole-ketone} + \text{Ethylamine} \xrightarrow{\text{NH₃}} \text{Imine} \xrightarrow{\text{H₂/Ni}} \text{Ethylamino derivative}

Key Intermediates and Characterization

  • Thiohydrazones : Precursors to thiadiazoles, characterized by IR absorption at ~1607 cm⁻¹ (C=N) and ~1676 cm⁻¹ (C=O) .

  • Imine intermediates : Formed during reductive amination, showing UV-Vis absorption at ~280–320 nm .

  • Triazolo-thiadiazole core : Confirmed via ¹³C NMR (C=N at ~164–173 ppm and C=S at ~150–160 ppm) .

Biological and Chemical Reactivity

The bromophenyl substituent enhances reactivity due to electron-withdrawing effects, while the ethylamine group facilitates hydrogen bonding. Analogous compounds exhibit:

  • Antimicrobial activity : Targeting bacterial DNA gyrase/topoisomerase IV .

  • Anticancer potential : Inhibition of HEPG2 and PC12 cell lines .

Scientific Research Applications

N-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors, which are relevant in the treatment of diseases like glaucoma and Alzheimer’s.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in molecular docking studies to understand its interactions with different biological receptors and to design new drugs with improved efficacy.

Mechanism of Action

The mechanism of action of N-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. For example, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate, which is crucial in various physiological processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The pharmacological profile of triazolothiadiazoles is highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:

Compound Name & Reference Substituents (Position 6 / Position 3) Molecular Weight Key Structural Features
Target Compound 3-bromophenyl / N-ethyl-N-ethylaminomethyl Not reported Bromine enhances electrophilicity; ethylamine improves solubility.
3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)triazolo[3,4-b]thiadiazole 3-bromophenyl / 3,4-dimethoxyphenyl 417.28 Methoxy groups increase electron density; potential for enhanced π-π interactions.
6-(3-Chloro-4-methylphenyl)-3-methyltriazolo[3,4-b]thiadiazole (CAS 58930-41-9) 3-chloro-4-methylphenyl / methyl 262.73 Chlorine and methyl groups balance lipophilicity and steric effects.
6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)triazolo[3,4-b]thiadiazole 3,4-dimethoxybenzyl / 4-fluorobenzyl 384.43 Fluorine and methoxy groups optimize bioavailability and target selectivity.
3-(3-Bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[3,4-b]thiadiazole 3-bromophenyl / 2-(3,4-dimethoxyphenyl)ethyl 445.30 Ethyl linker introduces flexibility; dimethoxy groups enhance membrane permeability.

Key Observations:

  • Electrophilic vs. Nucleophilic Substituents: The 3-bromophenyl group in the target compound and contrasts with electron-donating groups (e.g., methoxy in ), affecting reactivity and target binding.
  • Solubility and Bioavailability: Alkylamine substituents (target compound) likely enhance aqueous solubility compared to aromatic or halogenated analogues .

Biological Activity

N-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has been extensively studied for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article delves into the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H19BrN6SC_{17}H_{19}BrN_6S with a molecular weight of approximately 412.26 g/mol. The presence of the triazole and thiadiazole rings contributes significantly to its biological activity.

Anticancer Activity

  • Mechanism of Action : The anticancer properties of 1,3,4-thiadiazole derivatives are attributed to their ability to inhibit DNA and RNA synthesis without affecting protein synthesis. This selective action targets rapidly dividing cancer cells while minimizing damage to normal cells .
  • In Vitro Studies : Research indicates that compounds similar to this compound have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines .
CompoundCell LineIC50 (µM)
20bHepG-24.37 ± 0.7
20bA-5498.03 ± 0.5

Antimicrobial Activity

  • Broad Spectrum : The compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The thiadiazole moiety has been linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .
  • Case Studies : Several studies have documented the effectiveness of thiadiazole derivatives in inhibiting bacterial growth in vitro. For example, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory and Analgesic Effects

Research indicates that 1,3,4-thiadiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This activity suggests potential applications in treating conditions such as arthritis or other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituents : The presence of bromine in the phenyl ring enhances lipophilicity and potentially increases bioavailability.
  • Ring System : The triazole and thiadiazole rings are essential for the biological activity; modifications can lead to variations in potency and selectivity against different biological targets.

Q & A

Q. Example Synthesis of 3-Bromophenyl Derivatives

StepReagents/ConditionsYield (%)Melting Point (°C)Reference
1CS₂, KOH, ethanol, reflux (18 h)70170–172
23-bromobenzoyl chloride, POCl₃, reflux63183–185

How is the structural characterization of triazolo-thiadiazole derivatives performed?

Basic Research Question
Characterization relies on X-ray crystallography , NMR , mass spectrometry (MS) , and elemental analysis :

  • X-ray Diffraction (XRD) : Determines bond lengths (e.g., C–Br: 1.89 Å) and dihedral angles (e.g., 179.2° for N4–C8) to confirm stereochemistry .
  • ¹H NMR : Signals for methylene (–CH₂–) groups appear at δ 4.2–5.0 ppm, while aromatic protons resonate at δ 7.3–8.3 ppm .
  • MS : Molecular ion peaks (e.g., m/z 430 for bromophenyl derivatives) validate molecular weight .

What methodologies are employed to evaluate the anticancer activity of triazolo-thiadiazole derivatives, and how do structural modifications influence their efficacy?

Advanced Research Question
MTT assays are standard for measuring cytotoxicity (GI₅₀, IC₅₀). Substituents at the 3- and 6-positions significantly modulate activity:

  • 3-Bromophenyl : Enhances DNA intercalation and topoisomerase IIα inhibition (GI₅₀ = 2.1 μM in prostate cancer cells) .
  • 4-Nitrostyryl : Increases apoptosis via Bcl-2 downregulation .
  • Electron-withdrawing groups (e.g., Br, NO₂) : Improve binding to kinase domains (e.g., AKT1/2) .

Q. Table 1: Anticancer Activity of KA39 (3-Bromophenyl Derivative)

Cell LineGI₅₀ (μM)TGI (μM)IC₅₀ (μM)
Prostate Cancer2.14.89.3
Colorectal Cancer3.46.111.2
Source:

How can researchers address contradictions in reported cytotoxic data for triazolo-thiadiazole derivatives across different studies?

Advanced Research Question
Discrepancies arise due to:

  • Cell Line Variability : Sensitivities differ between prostate (e.g., PC3) and colorectal (e.g., HCT116) models .
  • Assay Conditions : Varying incubation times (24–72 h) and serum concentrations affect results .
  • Substituent Effects : Meta- vs. para-bromophenyl groups alter steric hindrance and solubility .
    Resolution Strategies :
  • Standardize protocols (e.g., 48 h incubation, 10% FBS).
  • Use isogenic cell lines to isolate substituent effects .

What role does crystallographic data play in understanding the structure-activity relationship of triazolo-thiadiazole compounds?

Advanced Research Question
XRD reveals:

  • Planarity of the Triazolo-thiadiazole Core : Facilitates π-π stacking with DNA/base pairs .
  • Bond Angles : Distortions (e.g., C–N–S angles ~120°) correlate with kinase inhibition .
  • Packing Interactions : Bromine atoms participate in halogen bonding with target proteins (distance: 3.4 Å) .

What analytical techniques are critical for confirming the purity and identity of synthesized triazolo-thiadiazole derivatives?

Basic Research Question

  • HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .
  • Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .
  • TLC : Rf values (e.g., 0.6 in ethyl acetate/hexane) monitor reaction progress .

How do substituents at the 3- and 6-positions of the triazolo-thiadiazole core affect biological activity, and what strategies optimize these modifications?

Advanced Research Question

  • 3-Position : Bulky groups (e.g., ethylamine) enhance solubility but reduce membrane permeability. Small alkyl groups (methyl) improve bioavailability .
  • 6-Position : Electron-deficient aryl groups (e.g., 3-bromophenyl) increase DNA binding affinity .
    Optimization Strategies :
  • Combinatorial libraries to screen substituent permutations .
  • QSAR models linking logP values (<3.5) to cytotoxicity .

What are the challenges in scaling up the synthesis of triazolo-thiadiazole derivatives while maintaining yield and purity?

Advanced Research Question

  • Multi-Step Reactions : Low yields (e.g., 26% in Step 2) due to side reactions .
  • Purification : Column chromatography is inefficient for gram-scale production. Alternatives include recrystallization (ethanol/water) .
  • Microwave-Assisted Synthesis : Reduces reaction time (8 h → 30 min) but requires specialized equipment .

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